molecular formula C44H61N11O10 B1334562 Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg CAS No. 16875-11-9

Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg

Cat. No. B1334562
CAS RN: 16875-11-9
M. Wt: 904 g/mol
InChI Key: ZZHVXIPXTCBVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide sequence "Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg" is not directly mentioned in the provided papers. However, the papers do discuss related peptides and their synthesis, structure, and biological activity, which can provide insights into the analysis of the peptide . For instance, the synthesis of a decapeptide related to corticotropin (ACTH) and α-melanotropin (α-MSH) is described, highlighting the use of protecting groups and the importance of preventing racemization during peptide synthesis . Another study focuses on a synthetic oligopeptide containing the Arg-Gly-Asp (RGD) motif, which is known for its role in cell adhesion, and its effects on human osteoblast-like cell adhesion and activity . Lastly, the synthesis and cell adhesion properties of a polypeptide containing the sequence Arg-Gly-Asp-Ser-Pro are discussed, with an emphasis on its secondary structure and inhibition of cell adhesion .

Synthesis Analysis

The synthesis of peptides is a complex process that often requires the use of protecting groups to prevent unwanted reactions. The paper discussing the synthesis of a decapeptide related to ACTH and α-MSH provides a detailed account of using BOC- and t-butyl ester protecting groups, which can be removed by mild acid catalysis without racemization of the C-terminal amino acid residue . This information is relevant to the synthesis of "this compound" as it suggests methods that could be used to synthesize this peptide while maintaining its structural integrity.

Molecular Structure Analysis

The secondary structure of peptides is crucial for their biological function. The study on the polypeptide containing Arg-Gly-Asp-Ser-Pro indicates that the monomeric peptide had a regular secondary structure, likely a β-turn, which is a common feature in peptides that facilitate cell adhesion . This information can be extrapolated to the peptide "this compound," suggesting that it may also adopt a secondary structure conducive to biological activity.

Chemical Reactions Analysis

The papers provided do not directly discuss chemical reactions specific to the peptide "this compound." However, the synthesis paper implies that the peptide bond formation and the removal of protecting groups are critical chemical reactions in peptide synthesis. These reactions are essential for creating the desired peptide sequence and for later stages of peptide purification and functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides, such as solubility, stability, and reactivity, are influenced by their amino acid composition and sequence. While the papers do not provide specific data on the peptide "this compound," they do mention properties of similar peptides. For example, the oligopeptide with RGD and PHSRN motifs was found to promote cell adhesion and spreading, indicating that it has the appropriate physical and chemical properties to interact with cell surface receptors . These properties are likely to be relevant to the peptide , given the presence of the Arg residue, which is known to play a role in cell adhesion.

Scientific Research Applications

Structural and Functional Studies

  • Agonist Activity at Kinin B1 Receptor : The peptide sequence has been analyzed for its role in the biological activity of kinin B1 receptor agonists. Studies show that certain analogs of this sequence significantly impact the receptor's response, underlining the importance of specific amino acids and their hydrophobic characteristics in receptor activity (Rovero et al., 2001).

  • Role in Peptide Hydrolysis : The peptide is involved in the hydrolysis process of brain kininase A and B, enzymes that act on bradykinin and related peptides. The studies have shown that this sequence is crucial in determining the rate of peptide bond hydrolysis by these endopeptidases (Oliveira et al., 1976).

  • Proline Residue Isomerization : Research on bradykinin and its analogues indicates that isomerizations of proline residues in sequences like Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg significantly affect the peptide's conformations. This insight is crucial for understanding peptide structure-function relationships (Pierson et al., 2013).

  • Peptide Synthesis and Characterization : Several studies have focused on synthesizing and characterizing peptides containing this sequence. These investigations contribute to our understanding of peptide behavior, including interactions with receptors and influence on biological functions (Asante-Poku et al., 1975).

Molecular and Cellular Biology

  • Interaction with Cellular Membranes : Studies on peptides containing this sequence have explored how they interact with lipid membranes, providing insights into cellular processes and peptide-membrane interactions (Turchiello et al., 2000).

  • Substrate Recognition and Enzymatic Activity : Research has been conducted to understand how sequences like this compound are recognized by enzymes such as collagen proline hydroxylase. These studies contribute to our understanding of enzymatic specificity and activity (McGee et al., 1971).

  • Peptide Synthesis and NMR Studies : The synthesis of peptides and their structural analysis using techniques like NMR have been key to understanding the sequence's role in larger protein structures (Pasaribu, 1980).

Future Directions

Peptide- and polypeptide-based materials have been designed and developed for enhanced and multifunctional imaging, due to their excellent biocompatibility and diverse biofunctionality . They have also been endowed with therapeutic functions for disease theranostics . This suggests that peptides like “Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg” could have potential applications in biomedical imaging and therapeutics in the future .

properties

IUPAC Name

5-(diaminomethylideneamino)-2-[[2-[[1-[3-hydroxy-2-[[3-phenyl-2-[[2-[[1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H61N11O10/c45-44(46)48-20-8-16-30(43(64)65)51-38(59)32(24-28-13-5-2-6-14-28)52-40(61)35-18-10-22-55(35)42(63)33(26-56)53-37(58)31(23-27-11-3-1-4-12-27)50-36(57)25-49-39(60)34-17-9-21-54(34)41(62)29-15-7-19-47-29/h1-6,11-14,29-35,47,56H,7-10,15-26H2,(H,49,60)(H,50,57)(H,51,59)(H,52,61)(H,53,58)(H,64,65)(H4,45,46,48)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHVXIPXTCBVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H61N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

904.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Reactant of Route 2
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Reactant of Route 3
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Reactant of Route 4
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Reactant of Route 5
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg
Reactant of Route 6
Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg

Q & A

Q1: What is the primary target of bradykinin and how does it interact with it?

A1: Bradykinin primarily interacts with two G protein-coupled receptors: B1R (bradykinin receptor 1) and B2R (bradykinin receptor 2) []. The interaction triggers various downstream signaling cascades involving phospholipases, intracellular calcium mobilization, and the release of other mediators like prostaglandins, nitric oxide, and cytokines [, , ].

Q2: Does the Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence directly participate in receptor binding?

A2: While the entire bradykinin sequence is required for optimal B2R activation, research suggests that the C-terminal portion, including this compound, plays a crucial role in receptor interaction [, ]. Modifications in this region significantly impact bradykinin's affinity and activity [, , ].

Q3: What are the physiological effects mediated by bradykinin through this interaction?

A3: Bradykinin induces a wide array of physiological responses, including vasodilation, increased vascular permeability, pain sensation, smooth muscle contraction, and inflammation. These effects are largely mediated by B2R activation [, , ].

Q4: What is the molecular weight of the this compound sequence?

A4: The molecular weight of this octapeptide sequence is approximately 929.1 g/mol.

Q5: What spectroscopic techniques have been used to study the conformation of bradykinin and its fragments?

A5: Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and infrared spectroscopy have been extensively employed to characterize the conformational preferences of bradykinin and related peptides in various solvents [, , ]. These studies provided insights into the presence of β-turns, cis-trans isomerization of proline residues, and the influence of solvent environment on bradykinin's structure [, ].

Q6: How does the stability of bradykinin affect its potential for therapeutic applications?

A6: Bradykinin is rapidly degraded in vivo by enzymes like angiotensin-converting enzyme (ACE) and other kininases, limiting its therapeutic utility. This has led to the development of bradykinin analogs with enhanced enzymatic stability [, ].

Q7: How has computational chemistry been used to study bradykinin and design analogs?

A8: Molecular modeling techniques have been used to investigate the conformational flexibility of bradykinin, predict its interactions with receptors, and design analogs with altered pharmacological profiles [, ]. These simulations aid in understanding the structure-activity relationship of bradykinin and developing more potent and selective ligands [, ].

Q8: How do modifications within the this compound sequence influence bradykinin activity?

A9: Studies using synthetic bradykinin analogs demonstrate that modifications within this C-terminal region significantly affect receptor binding and activity [, ]. For instance, substituting Pro7 with D-amino acids often leads to antagonistic properties [].

Q9: Can you provide examples of specific modifications and their effects?

A10: Replacing Pro7 with D-Phe enhances B2R antagonism []. Introducing bulky hydrophobic residues at the N-terminus can also modulate activity []. Furthermore, cyclization through specific residues can restrict conformational flexibility and alter receptor selectivity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.